molecular formula C8H7FN2 B596076 5-Fluoro-1-methyl-1H-indazole CAS No. 1210023-65-6

5-Fluoro-1-methyl-1H-indazole

Cat. No.: B596076
CAS No.: 1210023-65-6
M. Wt: 150.156
InChI Key: QJIIYLPAIKTQPH-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system with a nitrogen atom at the 1 and 3 positions . The 5 position of the indazole ring is substituted with a fluorine atom, and the 1 position is substituted with a methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.4±0.1 g/cm3 . The boiling point is 274.9±13.0 °C at 760 mmHg . It has a molar refractivity of 36.6±0.3 cm3 and a polar surface area of 29 Å2 .

Scientific Research Applications

  • Metabolism of Synthetic Cannabinoids

    5-Fluoro-1-methyl-1H-indazole derivatives like 5F-AB-PINACA are used to understand the metabolism of synthetic cannabinoids. For example, the study by Wohlfarth et al. (2015) on AB-PINACA and its 5-fluoro analog (5F-AB-PINACA) revealed the metabolic patterns of these substances, including hydrolysis, hydroxylation, and oxidative defluorination (Wohlfarth et al., 2015).

  • Pharmacological Effects

    The incorporation of fluorine atoms into the indazole ring of compounds like this compound has been studied to understand their impact on pharmacological properties. For example, Wasilewska et al. (2014) found that fluorination of the indazole ring in α2-adrenoceptor agonists like marsanidine altered their binding affinity and selectivity (Wasilewska et al., 2014).

  • Toxicological Analysis

    this compound derivatives are also important in toxicological analysis, particularly in cases of designer drug use. For instance, Mogler et al. (2018) identified 5F-MDMB-PICA, a this compound derivative, in 'legal high' products and human urine samples, highlighting its misuse in recreational drugs (Mogler et al., 2018).

  • Antitumor Activity

    Some derivatives of this compound have shown potential antitumor activity. For example, Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and found it inhibited the proliferation of some cancer cell lines (Hao et al., 2017).

  • Enzyme Inhibition

    this compound derivatives can act as enzyme inhibitors. Köksal and Alım (2018) studied the inhibitory effects of 4-fluoro-1H-indazole on lactoperoxidase, an antimicrobial enzyme (Köksal & Alım, 2018).

Safety and Hazards

5-Fluoro-1-methyl-1H-indazole is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water . If inhaled, the victim should be moved to fresh air .

Future Directions

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole, continues to be a topic of research . The development of new synthetic approaches, particularly those that are catalyst- and solvent-free, is a promising direction for future research .

Properties

IUPAC Name

5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIIYLPAIKTQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672032
Record name 5-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210023-65-6
Record name 5-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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